Cas no 50961-54-1 (4-(4-Nitrophenoxy)benzaldehyde)

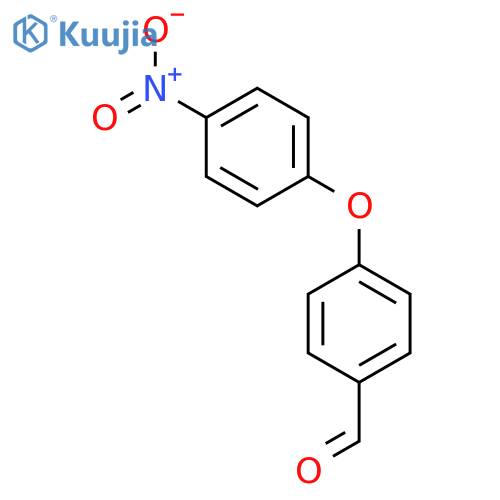

50961-54-1 structure

商品名:4-(4-Nitrophenoxy)benzaldehyde

4-(4-Nitrophenoxy)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-(4-Nitrophenoxy)benzaldehyde

- 4-(4-Nitro-phenoxy)-benzaldehyd

- 4-(4'-nitrophenoxy)benzaldehyde

- 4-(4-nitro-phenoxy)-benzaldehyde

- 4-(p-nitrophenoxy)benzaldehyde

- 4-Formyl-4'-nitro-diphenylether

- 4-nitro-4'-carboxaldehydediphenyl ether

- 661279_ALDRICH

- AC1NHG7J

- ACMC-20amvm

- AG-F-71837

- CTK4J3404

- DTXSID20406282

- 50961-54-1

- OCHOSUFDGPHRJA-UHFFFAOYSA-N

- SCHEMBL1858711

- AKOS002664849

- DB-071281

- 4-(4-Nitrophenoxy)-benzaldehyde

- 4-(4-Nitrophenoxy)benzaldehyde, 97%

- CS-0317710

- MFCD06496623

- 4-(4-NITROPHENOXY)BENZALDEHYDE 97

- A50703

-

- MDL: MFCD06496623

- インチ: InChI=1S/C13H9NO4/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-9H

- InChIKey: OCHOSUFDGPHRJA-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C=O

計算された属性

- せいみつぶんしりょう: 243.05317

- どういたいしつりょう: 243.05315777g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 286

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

- 密度みつど: 1.325

- ゆうかいてん: 106-110 °C

- ふってん: 386.1°C at 760 mmHg

- フラッシュポイント: 175°C

- 屈折率: 1.638

- PSA: 69.44

- LogP: 3.72280

4-(4-Nitrophenoxy)benzaldehyde セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H317-H318-H400

- 警告文: P273-P280-P305+P351+P338

- 危険物輸送番号:UN 3077 9/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 41-43-50/53

- セキュリティの説明: 26-36/39-60-61

-

危険物標識:

- リスク用語:41-43-50/53

4-(4-Nitrophenoxy)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1256310-5g |

4-(4-Nitrophenoxy)benzaldehyde |

50961-54-1 | 98% (HPLC) | 5g |

$335 | 2024-06-07 | |

| TRC | N901510-500mg |

4-(4-Nitrophenoxy)Benzaldehyde |

50961-54-1 | 500mg |

$ 160.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | Y1256310-10g |

4-(4-Nitrophenoxy)benzaldehyde |

50961-54-1 | í¦98%(HPLC) | 10g |

$1225 | 2023-05-17 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 661279-1G |

4-(4-Nitrophenoxy)benzaldehyde |

50961-54-1 | 97% | 1G |

¥1406.74 | 2022-02-24 | |

| 1PlusChem | 1P003KLF-10g |

4-(4-Nitrophenoxy)benzaldehyde |

50961-54-1 | ≥ 98% (HPLC) | 10g |

$658.00 | 2025-02-20 | |

| Aaron | AR003KTR-250mg |

4-(4-Nitrophenoxy)benzaldehyde |

50961-54-1 | 97% | 250mg |

$27.00 | 2025-01-22 | |

| A2B Chem LLC | AB65859-5g |

4-(4-Nitrophenoxy)benzaldehyde |

50961-54-1 | ≥ 98% (HPLC) | 5g |

$376.00 | 2024-04-19 | |

| Aaron | AR003KTR-1g |

4-(4-Nitrophenoxy)benzaldehyde |

50961-54-1 | 97% | 1g |

$74.00 | 2025-01-22 | |

| Aaron | AR003KTR-25g |

4-(4-Nitrophenoxy)benzaldehyde |

50961-54-1 | 97% | 25g |

$786.00 | 2025-01-22 | |

| eNovation Chemicals LLC | Y1256310-1g |

4-(4-Nitrophenoxy)benzaldehyde |

50961-54-1 | 98% (HPLC) | 1g |

$125 | 2025-02-25 |

4-(4-Nitrophenoxy)benzaldehyde 関連文献

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

50961-54-1 (4-(4-Nitrophenoxy)benzaldehyde) 関連製品

- 354512-22-4(3-Methoxy-5-nitrobenzaldehyde)

- 17076-72-1(3-(4-Nitrophenoxy)benzaldehyde)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:50961-54-1)4-(4-Nitrophenoxy)benzaldehyde

清らかである:99%/99%/99%

はかる:1g/5g/10g

価格 ($):259.0/921.0/1729.0